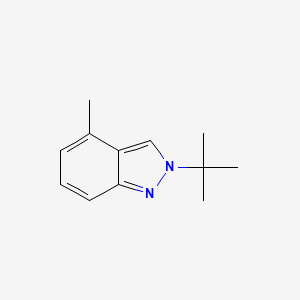

2-tert-butyl-4-methyl-2H-indazole

Description

Structure

3D Structure

Properties

CAS No. |

34880-57-4 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

2-tert-butyl-4-methylindazole |

InChI |

InChI=1S/C12H16N2/c1-9-6-5-7-11-10(9)8-14(13-11)12(2,3)4/h5-8H,1-4H3 |

InChI Key |

RTRDUWPRIZJFKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC2=NN(C=C12)C(C)(C)C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2 Tert Butyl 4 Methyl 2h Indazole

Functionalization of the Aromatic Nucleus of 2-tert-butyl-4-methyl-2H-indazole

The aromatic carbocyclic ring of the indazole system is susceptible to electrophilic substitution reactions, a common pathway for introducing new functional groups. The directing effects of the existing substituents, namely the methyl group and the fused pyrazole (B372694) ring, play a crucial role in determining the position of incoming electrophiles.

Site-Selective Halogenation Studies (e.g., Bromination, Chlorination, and Iodination)

The introduction of halogen atoms onto the aromatic nucleus of 2H-indazoles is a valuable transformation, as the resulting halo-derivatives serve as versatile intermediates for further synthetic modifications, such as cross-coupling reactions. nih.gov Metal-free halogenation methods are often preferred due to their milder reaction conditions and reduced environmental impact. researchgate.netrsc.orgrsc.org

Studies on the halogenation of 2-substituted indazoles have shown that the reaction conditions can be tuned to achieve mono- or poly-halogenation with high regioselectivity. researchgate.netrsc.orgrsc.org For instance, the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), provides an efficient means for direct C-H halogenation. nih.govrsc.org

In the context of this compound, electrophilic halogenation is anticipated to occur on the benzene (B151609) ring. The tert-butyl group at the N-2 position can influence the reaction's outcome. Research on other 2-substituted indazoles has shown that the nature of the N-2 substituent can affect the yield of halogenation reactions. For example, in mono-chlorination reactions, a 2-tert-butyl substituted indazole gave a 36% yield of the desired product. nih.gov

The table below summarizes representative halogenation reactions on 2-substituted indazoles, which can provide insights into the expected reactivity of this compound.

| Halogenating Agent | Substrate | Product | Yield (%) | Reference |

| NCS | 2-(tert-butyl)-2H-indazole | 2-(tert-butyl)-[x]-chloro-2H-indazole | 36 | nih.gov |

| NBS | 2-phenyl-2H-indazole | 3-bromo-2-phenyl-2H-indazole | 98 | nih.gov |

| NCS | 2-phenyl-2H-indazole | 3-chloro-2-phenyl-2H-indazole | 92 | researchgate.net |

Direct Nitration Strategies

Direct nitration of the aromatic nucleus of 2H-indazoles offers a route to nitro-substituted derivatives, which are valuable precursors for a variety of functional groups, including amines. Site-selective nitration can be challenging, but recent methodologies have shown success in directing the nitro group to specific positions.

For 2H-indazoles, direct nitration has been achieved at the 7-position using reagents like iron(III) nitrate (B79036) nonahydrate and zinc(II) triflate. rsc.org This method has been applied to a range of 2-substituted 2H-indazoles. rsc.org While the direct nitration of this compound is not explicitly detailed in the provided results, the existing protocols for other 2-substituted indazoles suggest a potential pathway for its synthesis.

Other Electrophilic and Nucleophilic Aromatic Substitutions

The electron-rich nature of the indazole ring system makes it amenable to various electrophilic aromatic substitution (EAS) reactions beyond halogenation and nitration. The tert-butyl group, being an ortho-para director, and the methyl group, also an ortho-para director, will influence the position of substitution on the benzene ring. stackexchange.comucla.edu However, the bulky nature of the tert-butyl group can sterically hinder the ortho positions, often leading to a preference for para-substitution. stackexchange.commasterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) on the indazole ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.gov The mechanism often proceeds through a Meisenheimer intermediate. nih.gov In the case of this compound, which lacks strong electron-withdrawing groups, SNAr reactions on the aromatic nucleus are generally not favored.

Transformations at the Indazole Nitrogen Atoms (N-1 and N-2)

The nitrogen atoms of the indazole ring possess lone pairs of electrons, making them nucleophilic and susceptible to reactions with electrophiles. However, in this compound, the N-2 position is already substituted.

N-Alkylation and N-Acylation Reactions (Considering Steric Hindrance from the tert-butyl group)

N-alkylation and N-acylation of indazoles are fundamental transformations for creating diverse derivatives. beilstein-journals.orgnih.gov The regioselectivity of these reactions, whether they occur at N-1 or N-2, is influenced by factors such as the substituents on the indazole ring, the nature of the alkylating or acylating agent, and the reaction conditions. beilstein-journals.orgnih.gov

In the case of this compound, the N-2 position is occupied by a bulky tert-butyl group. This significant steric hindrance would likely prevent further alkylation or acylation at this nitrogen. researchgate.net Any such reactions would be expected to occur at the N-1 position, if at all possible, though the stability of the resulting product would be a consideration. Research has shown that N-alkylation of 1H-indazoles can be directed to either the N-1 or N-2 position based on the reaction conditions and the substituents present. beilstein-journals.orgnih.gov For instance, the use of sodium hydride in THF tends to favor N-1 alkylation. beilstein-journals.orgnih.gov

Functionalization at the C-3 Position of the 2H-Indazole Ring

The C-3 position of the 2H-indazole ring is a key site for functionalization, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science. nih.govresearchgate.netrsc.org Various methods have been developed for the direct C-H functionalization of this position.

One notable strategy involves palladium-catalyzed isocyanide insertion, which allows for the synthesis of diverse heterocyclic systems. nih.govresearchgate.net Another approach is the radical C3-nitration of 2H-indazoles using iron(III) nitrate in the presence of TEMPO. chim.itrsc.org Ultrasound-assisted bromination at the C-3 position has also been reported as an efficient method. nih.gov

The reactivity of this compound at the C-3 position would be subject to the electronic and steric influences of the substituents. The development of C-H functionalization methodologies provides powerful tools for the late-stage modification of the indazole core, enabling the synthesis of complex molecules. rsc.org

Direct C-H Acylation and Alkylation

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For 2H-indazoles, the C-3 position is a primary site for such transformations due to its electronic characteristics.

Recent research has demonstrated the feasibility of direct C-3 alkylation and acylation of the 2H-indazole core using radical-based, metal-free conditions. While studies specifically employing this compound are not extensively documented, research on analogous 2-substituted-2H-indazoles provides significant insights into its potential reactivity.

One effective method involves the use of aldehydes as the source of either acyl or alkyl radicals. researchgate.net The reaction's outcome, leading to either acylation or alkylation, is dictated by the nature of the aldehyde used. Aromatic aldehydes typically yield acylated products, whereas aliphatic aldehydes result in alkylation via a decarbonylation pathway. These reactions are generally promoted by radical initiators such as di-tert-butyl peroxide (DTBP) at elevated temperatures. researchgate.net

For instance, the reaction of 2-phenyl-2H-indazole with various aliphatic aldehydes in the presence of DTBP affords the corresponding 3-alkylated products in moderate to good yields. researchgate.net Similarly, employing aromatic aldehydes under similar conditions leads to 3-acylated 2H-indazoles. researchgate.net Another approach utilizes substituted Hantzsch esters as radical precursors under silver catalysis, providing an alternative route to 3-alkylated and 3-acylated indazoles. rsc.org Furthermore, visible-light-induced decarboxylative coupling with α-keto acids has emerged as a mild, metal-free method for the C-3 acylation of 2H-indazoles. acs.org It is reasonable to expect that this compound would exhibit similar reactivity at its C-3 position under these conditions. The steric bulk of the N-2 tert-butyl group might influence the reaction rates but is not expected to completely hinder the reaction, as studies have shown that even sterically demanding substituents can be accommodated. acs.org

Table 1: Examples of Direct C-H Functionalization of 2-Aryl-2H-indazoles This table presents data for analogous compounds to illustrate the potential reactivity of this compound.

| Entry | 2H-Indazole Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| 1 | 2-Phenyl-2H-indazole | Isobutyraldehyde | DTBP, Chlorobenzene, 120 °C | 3-Isopropyl-2-phenyl-2H-indazole | 61 | researchgate.net |

| 2 | 2-Phenyl-2H-indazole | Benzaldehyde | DTBP, Chlorobenzene, 120 °C | (2-Phenyl-2H-indazol-3-yl)(phenyl)methanone | 75 | researchgate.net |

| 3 | 2-Phenyl-2H-indazole | Phenylglyoxylic acid | Visible light (405 nm), DMSO, 35 °C | (2-Phenyl-2H-indazol-3-yl)(phenyl)methanone | 62 | acs.org |

Cross-Coupling Reactions at C-3

Cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. To utilize this methodology at the C-3 position of this compound, a pre-functionalized derivative, typically a 3-halo-2-tert-butyl-4-methyl-2H-indazole, is required as a starting material. The halogen atom at C-3 then serves as a handle for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a versatile method for introducing aryl, heteroaryl, or vinyl substituents. libretexts.org It is anticipated that 3-bromo- (B131339) or 3-iodo-2-tert-butyl-4-methyl-2H-indazole would readily participate in Suzuki-Miyaura couplings with a wide range of boronic acids or their esters. libretexts.orgrsc.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or systems generated in situ from a palladium precursor and a phosphine (B1218219) ligand, in the presence of a base. clockss.orgnih.gov Microwave-assisted conditions have been shown to accelerate these couplings, sometimes leading to concomitant deprotection if a labile protecting group is present on the indazole nitrogen. clockss.org

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction provides a direct route to 3-alkynyl-2H-indazoles, which are valuable precursors for further synthetic transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov Studies on 3-iodoindazoles have demonstrated that they are excellent substrates for Sonogashira couplings with various terminal alkynes, proceeding under mild conditions to afford the desired products in good to excellent yields. researchgate.netthieme-connect.de It is highly probable that 3-iodo-2-tert-butyl-4-methyl-2H-indazole would undergo efficient Sonogashira coupling, enabling the introduction of diverse alkynyl moieties at the C-3 position.

Table 2: Representative Cross-Coupling Reactions on the Indazole Scaffold This table presents data for analogous compounds to illustrate the potential for cross-coupling reactions at the C-3 position of this compound derivatives.

| Entry | Substrate | Coupling Partner | Reaction Type | Conditions | Product | Yield (%) | Reference |

| 1 | tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, Dioxane, Microwave | 3-Phenyl-5-methoxy-1H-indazole | >95 | clockss.org |

| 2 | 1-Boc-3-iodo-1H-indazole | 3-Methoxybenzeneboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 1-Boc-3-(3-methoxyphenyl)-1H-indazole | 83 | thieme-connect.de |

| 3 | 3-(tert-Butyl)-4-iodo-5-phenylisoxazole | Phenylacetylene | Sonogashira | Pd(acac)₂, PPh₃, CuI, Et₂NH, DMF, 60 °C | 3-(tert-Butyl)-5-phenyl-4-(phenylethynyl)isoxazole | 26 | nih.gov |

| 4 | 1-Boc-3-iodo-1H-indazole | N-Propargyl-p-toluenesulfonamide | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N/DMF, 20 °C | 1-Boc-3-((4-methylphenyl)sulfonamidoprop-1-yn-1-yl)-1H-indazole | 60 | thieme-connect.de |

Stability and Reactivity under Varying Reaction Environments

The stability of this compound under different chemical and physical conditions is a critical factor for its synthesis, purification, storage, and application. While specific, comprehensive stability studies on this particular compound are limited in the public domain, its stability can be inferred from the behavior of structurally related compounds.

Thermal Stability: The 2H-indazole core is a robust aromatic system. However, the substituents can influence its thermal stability. Studies on other complex indazole derivatives, such as the synthetic cannabinoid NPB-22, have shown that thermal degradation can occur at very high temperatures (800–900 °C), typical of combustion, leading to the cleavage of ester and other functional groups. nih.gov For this compound, the C-N bond connecting the tert-butyl group to the indazole nitrogen and the C-C bonds of the tert-butyl group itself are likely the most susceptible to thermal cleavage under extreme conditions. However, under typical laboratory and storage conditions, the compound is expected to be thermally stable. nih.gov

Photochemical Stability: The photochemical stability of indazoles can be influenced by their substitution pattern. The absorption of UV radiation can lead to excited states that may undergo various reactions. Without specific photochemical data for this compound, it is difficult to predict its exact behavior upon irradiation. However, many aromatic heterocyclic compounds are known to undergo photochemical reactions, and thus, protection from prolonged exposure to high-intensity light is a general precautionary measure.

Stability towards Acids and Bases: The 2H-indazole ring system is generally stable to a range of acidic and basic conditions. The nitrogen atoms of the indazole ring have lone pairs of electrons and can be protonated under acidic conditions. However, the ring itself is typically resistant to cleavage unless harsh conditions are employed. The tert-butyl group is known to be labile under strong acidic conditions, where it can be cleaved via an acid-catalyzed elimination or substitution pathway. For instance, tert-butyl esters are readily converted to the corresponding carboxylic acids or acyl chlorides with acid. organic-chemistry.org Therefore, it is plausible that strong acidic conditions could lead to the de-alkylation of this compound at the N-2 position.

Under basic conditions, the compound is expected to be quite stable. The C-H bonds of the methyl group and the aromatic ring are generally not acidic enough to be deprotonated by common bases. The stability of related compounds in the presence of bases like sodium carbonate, potassium phosphate, and triethylamine (B128534) during cross-coupling reactions suggests good tolerance to basic environments. clockss.orgnih.govthieme-connect.de

Reactivity in Air: Some complex heterocyclic molecules can be susceptible to air oxidation. For example, unsubstituted diindolylamines have been found to be unstable in air, likely due to oxidative oligomerization. acs.org Interestingly, the introduction of a tert-butyl group at the reactive C-3 position of the indole (B1671886) ring was shown to significantly improve the air stability of these molecules. acs.org While this compound does not have the same reactive amine linkage, the presence of the bulky tert-butyl group at N-2 may provide some steric protection to the indazole core, potentially enhancing its stability towards oxidative processes. In general, like many organic compounds, it is good practice to store it in a well-sealed container, protected from light and air, to ensure its long-term integrity. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Tert Butyl 4 Methyl 2h Indazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the connectivity and spatial relationships of atoms within a molecule.

Detailed ¹H and ¹³C NMR Chemical Shift Analysis for Structural Confirmation

The ¹H and ¹³C NMR spectra of 2-tert-butyl-4-methyl-2H-indazole provide the foundational data for its structural verification. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring system, the methyl group protons, and the protons of the tert-butyl group. The aromatic protons would typically appear in the downfield region (around 7.0-8.0 ppm) and would exhibit splitting patterns (e.g., doublets, triplets) due to coupling with adjacent protons, providing information about their relative positions on the benzene (B151609) ring. The methyl group attached to the indazole ring would present as a singlet in the upfield region (around 2.0-2.5 ppm). The nine equivalent protons of the tert-butyl group would also produce a sharp singlet, further upfield (typically around 1.0-1.5 ppm), due to the shielding effect of the sp³-hybridized carbon to which they are attached.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers a complementary view of the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The aromatic carbons of the indazole ring will resonate in the downfield region (approximately 110-150 ppm). The position of the methyl-substituted carbon (C4) and the carbons of the pyrazole (B372694) ring fused to the benzene ring can be specifically assigned. The quaternary carbon of the tert-butyl group will appear as a distinct signal, as will the carbon of the methyl group. The chemical shifts provide insight into the hybridization and electronic density of each carbon atom.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 8.0 | m | 3H |

| Methyl-H | 2.0 - 2.5 | s | 3H |

| tert-Butyl-H | 1.0 - 1.5 | s | 9H |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Aromatic C | 110 - 150 |

| C-N (indazole) | 140 - 150 |

| C-C (indazole) | 110 - 130 |

| Quaternary C (tert-butyl) | 30 - 40 |

| Methyl C | 15 - 25 |

| tert-Butyl C | 25 - 35 |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Spatial and Connectivity Assignments

To unambiguously assign the ¹H and ¹³C signals and to understand the spatial arrangement of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent aromatic protons on the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying quaternary carbons and for piecing together the entire molecular framework by showing long-range connectivities, for instance, from the tert-butyl protons to the nitrogen-bearing carbon of the indazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum would indicate which groups are close to each other in space, for example, confirming the proximity of the tert-butyl group to certain protons on the indazole ring, which helps to define the molecule's preferred conformation in solution.

Mass Spectrometry (MS) for Precise Mass Measurement and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would provide the precise mass of the molecular ion, allowing for the determination of its elemental composition and confirming the molecular formula of C₁₂H₁₆N₂.

The fragmentation pattern observed in the mass spectrum gives valuable structural information. A common fragmentation pathway for molecules containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, or the loss of isobutylene. For this compound, the following characteristic fragments would be expected:

| m/z | Fragment | Description |

| 188 | [M]⁺ | Molecular Ion |

| 173 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 132 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 117 | [M - C₄H₈ - CH₃]⁺ | Subsequent loss of the 4-methyl group |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Verification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and tert-butyl groups would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the indazole ring system would be found in the 1600-1450 cm⁻¹ region.

C-H Bending: Bending vibrations for the methyl and tert-butyl groups would be visible in the 1450-1350 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds would produce characteristic bands in the fingerprint region (below 1000 cm⁻¹), which can be indicative of the substitution pattern on the benzene ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=C/C=N Aromatic Ring Stretch | 1600 - 1450 |

| CH₃/C(CH₃)₃ Bend | 1450 - 1350 |

| Aromatic C-H Out-of-Plane Bend | < 1000 |

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR provides information about the structure in solution, X-ray crystallography offers a precise and definitive determination of the molecular structure in the solid state. A single crystal of this compound would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate a three-dimensional model of the molecule.

This model would provide exact bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and revealing the molecule's conformation in the crystal lattice.

Intermolecular Interactions and Crystal Packing

Detailed research findings on the intermolecular interactions and crystal packing of this compound, including specific data on hydrogen bonds, van der Waals forces, π-π stacking, unit cell dimensions, and space group, are not available in the reviewed scientific literature. While the crystal structures of related 2H-indazole derivatives have been reported, providing insights into the general structural behavior of this class of compounds, specific experimental data for this compound remains unelucidated in public records.

A comprehensive analysis of its crystal structure would typically involve single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules. This would reveal the nature and geometry of any intermolecular forces, which are crucial for understanding the solid-state properties of the compound. The bulky tert-butyl group at the N2 position and the methyl group at the C4 position would significantly influence the crystal packing, likely preventing close planar stacking that might be observed in simpler indazole systems. However, without experimental data, any discussion remains speculative.

Interactive Data Table: Crystal Packing Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume (V) | Data not available |

| Molecules per Unit Cell (Z) | Data not available |

| Intermolecular Interactions | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Specific experimental UV-Vis spectroscopic data for this compound, such as its absorption maxima (λmax), molar absorptivity (ε), and the specific electronic transitions (e.g., π → π, n → π), are not documented in the available scientific literature.

UV-Vis spectroscopy is a valuable technique for characterizing the electronic structure of chromophoric molecules like 2H-indazoles. The absorption bands observed in a UV-Vis spectrum correspond to the promotion of electrons from lower to higher energy molecular orbitals upon absorption of ultraviolet or visible light. For 2H-indazoles, these transitions are typically of the π → π* and n → π* type, associated with the aromatic bicyclic system and the nitrogen lone pairs, respectively. The substitution pattern, including the electron-donating tert-butyl and methyl groups, would be expected to cause shifts in the absorption maxima (bathochromic or hypsochromic) compared to the unsubstituted 2H-indazole chromophore. However, a quantitative analysis requires experimental measurement.

Interactive Data Table: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Computational and Theoretical Investigations of 2 Tert Butyl 4 Methyl 2h Indazole

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecules of medium to large size. DFT methods are widely used to calculate the electronic structure of many-electron systems, making them ideal for investigating the intricacies of indazole derivatives. dergipark.org.trdergipark.org.tr Calculations are typically performed using specific functionals, such as B3LYP or M06-2X, paired with a basis set like 6-311++G(d,p), to model the electron distribution and predict molecular properties. dergipark.org.trmdpi.com

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. pjbmb.org.pk For 2-tert-butyl-4-methyl-2H-indazole, this involves finding the minimum energy structure, which corresponds to the most likely conformation the molecule will adopt.

Conformational analysis is particularly important due to the presence of the flexible tert-butyl group. By systematically rotating this group and calculating the energy of each resulting orientation, a conformational landscape can be mapped out. This landscape reveals the various low-energy conformers and the energy barriers that separate them. Studies on similar sterically hindered molecules, like 2-tert-butyl-5-methyl anisole, have shown the existence of distinct conformers based on the orientation of substituent groups. mcbu.edu.tr The lowest energy conformation is then used for subsequent calculations of the molecule's properties. pjbmb.org.pk

Table 1: Illustrative Optimized Geometric Parameters for an Indazole Derivative (Calculated via DFT) Note: This table illustrates typical data obtained from DFT calculations and does not represent specific experimental values for this compound.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| N1-N2 | 1.35 | C2-N1-N2 | 110.5 |

| N1-C7a | 1.39 | N1-N2-C3 | 112.0 |

| C3-C3a | 1.45 | N2-C3-C3a | 108.0 |

| C4-C5 | 1.39 | C3a-C4-C5 | 120.1 |

| C-H (methyl) | 1.09 | H-C-H (methyl) | 109.5 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive. dergipark.org.tr

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps in identifying the regions that are rich or poor in electrons. Red-colored regions on the MEP map indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions indicate positive potential and are prone to nucleophilic attack. dergipark.org.trajchem-a.com For indazole derivatives, the nitrogen atoms of the indazole ring are often identified as sites for electrophilic attack. ajchem-a.com

Table 2: Illustrative Quantum Chemical Descriptors for a Heterocyclic Compound (Calculated via DFT) Note: This table shows typical descriptors derived from HOMO-LUMO energies and is for illustrative purposes only.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 to -1.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 to 5.0 |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.1 |

| Electronegativity (χ) | (I + A) / 2 | 3.25 to 4.3 |

DFT calculations are a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computed model. ripublication.com Theoretical vibrational frequencies can be calculated and correlated with experimental Infrared (IR) and Raman spectra. nih.gov While calculated wavenumbers are often systematically higher than experimental ones due to the harmonic approximation used in the calculations, they can be scaled to achieve excellent agreement. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO). mcbu.edu.tr Comparing these predicted shifts with those from experimental spectra helps in the definitive assignment of signals and confirms the molecular structure. mcbu.edu.trnih.gov

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies Note: This table illustrates the typical comparison performed in computational studies and does not represent actual data for this compound.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν1 | 3105 | 3090 | C-H stretch (aromatic) |

| ν2 | 2980 | 2965 | C-H stretch (tert-butyl) |

| ν3 | 1620 | 1610 | C=N stretch |

| ν4 | 1505 | 1495 | C=C stretch (ring) |

Exploration of Tautomeric Preferences and Dynamics of this compound

Indazole systems can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. While the introduction of a tert-butyl group at the N2 position fixes the structure as a 2H-indazole, computational studies on related systems are crucial for understanding the underlying stability factors. DFT calculations on unsubstituted indazole have shown that the 1H-tautomer is generally more stable than the 2H-tautomer by several kcal/mol. researchgate.net The stability of a particular tautomer can, however, be influenced by substitution patterns and intermolecular interactions, such as hydrogen bonding, which can stabilize an otherwise less favorable form. researchgate.net For this compound, while the N2 position is blocked, theoretical calculations can still explore the energetic landscape related to potential (though unlikely) isomeric forms or protonation sites.

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions. It allows for the study of reaction pathways that are difficult to probe experimentally.

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for a reaction can be constructed. mdpi.com This analysis helps in understanding the feasibility of a proposed mechanism. For reactions involving 2H-indazoles, such as halogenation or carbamoylation, computational studies can identify the key transition states—the highest energy points along the reaction coordinate. nih.govfrontiersin.org The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. mdpi.com For instance, in radical reactions, computational methods can help verify the proposed radical pathway by modeling the intermediates and transition states involved. mdpi.comfrontiersin.org Studies on the synthesis of 2H-indazoles have used computational analysis to discuss potential non-nitrene pathways in classical reactions like the Cadogan cyclization. nih.gov

Energetic Profiles of Key Transformations

While specific experimental thermochemical data for this compound are not extensively documented in publicly available literature, computational studies, particularly using Density Functional Theory (DFT), provide significant insights into the energetic landscapes of key transformations involving the 2H-indazole scaffold. These theoretical investigations are crucial for understanding reaction mechanisms, predicting product distributions, and rationalizing the stability of various isomers.

A fundamental aspect of indazole chemistry is the tautomeric relationship between 1H- and 2H-indazoles. Computational models consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govwuxibiology.com For the parent indazole, the energy difference is calculated to be approximately 4.46 kcal/mol in favor of the 1H tautomer. wuxibiology.com This inherent stability difference is a critical factor that must be overcome or bypassed in synthetic routes targeting N2-substituted indazoles like this compound.

The synthesis of 2H-indazoles often involves cyclization reactions, such as the Cadogan or Davis-Beirut reactions. escholarship.org DFT calculations have been instrumental in elucidating the mechanisms of these transformations. For instance, in the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes, computational studies suggest a radical chain mechanism. nih.gov In other syntheses, such as the copper-catalyzed cross-coupling reactions, theoretical calculations have indicated that the catalyst's oxidation state and the nature of the base are key in determining the reaction's regioselectivity and rate-determining steps. nih.gov

The energetic profile of this compound itself is influenced by its specific substitution pattern. The presence of the bulky tert-butyl group at the N2 position provides significant steric hindrance, which can affect the molecule's conformation and the transition state energies of subsequent reactions. The methyl group at the C4 position introduces electronic effects that can also modulate reactivity.

The following table summarizes representative computational data for key energetic parameters in transformations related to the 2H-indazole core.

| Transformation/Parameter | System | Computational Method | Calculated Value (kcal/mol) | Significance |

| Tautomer Stability | 1H- vs. 2H-Indazole | DFT (B97X-D/6-31G) | ΔE = 4.46 | 1H-indazole is the more stable tautomer. wuxibiology.com |

| N1-Alkylation Barrier | Indazole + Methylating Agent | DFT (B97X-D/6-31G) | Ea = 12.76 | Represents the activation energy from the 1H-tautomer. wuxibiology.com |

| N2-Alkylation Barrier | Indazole + Methylating Agent | DFT (B97X-D/6-31G) | Ea = 13.87 | Represents the activation energy from the 1H-tautomer. wuxibiology.com |

| Effective N1-Alkylation Barrier | Indazole + Methylating Agent | DFT (B97X-D/6-31G) | Ea(total) = 17.22 | Includes the energy required for tautomerization, explaining N2 selectivity. wuxibiology.com |

Note: The values presented are for model systems and serve to illustrate the energetic principles governing the reactivity of the indazole scaffold. Specific values for this compound may vary.

Solvation Effects and Environmental Influence on Molecular Behavior

The behavior of this compound in solution is significantly influenced by its surrounding environment, particularly the choice of solvent. Solvation effects can alter the molecule's ground-state properties, the energetics of reaction pathways, and even the position of tautomeric equilibria, although for an N-substituted indazole like the title compound, the latter is fixed.

Computational chemistry provides powerful tools to model and predict these solvent effects. Implicit and explicit solvation models are used in conjunction with quantum mechanical calculations to simulate the behavior of molecules in different media. These models account for both bulk electrostatic interactions and specific solute-solvent interactions like hydrogen bonding.

For the synthesis of 2H-indazoles, the choice of solvent is often critical for achieving high yields and selectivity. For instance, polar aprotic solvents like dimethylformamide (DMF) are commonly used in N-alkylation reactions. nih.gov These solvents can effectively solvate the cations of the base used (e.g., potassium carbonate) and the transition states of the reaction without interfering through hydrogen bonding. In some modern synthetic protocols, greener solvents like polyethylene (B3416737) glycol (PEG) have been successfully employed, demonstrating the adaptability of these reactions to different solvent environments. organic-chemistry.org

The solubility of this compound, a key aspect of its molecular behavior, is dictated by the principle of "like dissolves like." The nonpolar tert-butyl group and the aromatic rings suggest good solubility in nonpolar organic solvents, while the polar N-N bond within the indazole core may impart some degree of solubility in more polar solvents.

Theoretical studies on related heterocyclic systems have shown that solvent polarity can influence the electronic structure of the molecule. For this compound, increasing solvent polarity would be expected to have a more pronounced stabilizing effect on any polar or charged transition states in a reaction, potentially lowering the activation energy. Visible-light-induced reactions of 2H-indazoles, for example, have shown a dependence on the solvent, with acetonitrile (B52724) (MeCN) often being the most effective medium. acs.org

The table below outlines the expected influence of different solvent classes on the molecular behavior of a typical 2H-indazole derivative based on general chemical principles and findings for related compounds.

| Solvent Type | Examples | Expected Influence on this compound |

| Polar Protic | Water, Ethanol, Methanol | Can act as hydrogen bond donors/acceptors, potentially interacting with the nitrogen lone pairs. May influence reaction pathways where proton transfer is involved. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Good at solvating charged species and polar transition states. Often used to promote SN2-type reactions like N-alkylation. nih.gov |

| Nonpolar | Hexane, Toluene, Dichloromethane | Good for dissolving the compound itself. Less effective at stabilizing polar intermediates, which can alter reaction selectivity compared to polar solvents. |

Advanced Chemical Applications and Broader Research Contexts of 2h Indazoles

Role as Versatile Synthetic Intermediates and Building Blocks

The 2H-indazole scaffold is widely recognized for its utility as a synthetic intermediate. nih.gov The functionalization at various positions of the indazole ring allows for the construction of more complex molecular architectures.

Precursors for Complex Heterocyclic Systems

While specific examples of 2-tert-butyl-4-methyl-2H-indazole as a precursor are not extensively documented, the 2H-indazole ring system, in general, serves as a valuable starting material for the synthesis of other heterocyclic compounds. The nitrogen atoms in the pyrazole (B372694) ring and the reactive positions on the benzene (B151609) ring offer sites for various chemical transformations. For instance, functionalization at the C3 position is a common strategy to elaborate the indazole core. researchgate.netacs.org

Scaffolds for Functional Molecule Design

The indazole scaffold is a prominent feature in many biologically active molecules and functional materials. nih.govresearchgate.netmonash.edu The design of novel functional molecules often involves the use of such "privileged scaffolds" which are known to interact with biological targets or exhibit desirable physical properties. The specific substitution pattern of this compound, with its lipophilic tert-butyl group and methyl-substituted benzene ring, could be explored in the design of new molecules with tailored properties.

Applications in Materials Science and Optoelectronics

Derivatives of 2H-indazole have shown promise in the field of materials science, particularly in the development of organic electronic devices.

Organic Light-Emitting Diode (OLED) Components

While there is no specific data found for the use of this compound in OLEDs, the broader class of 2H-indazoles has been investigated for such applications. nih.gov The photophysical properties of these compounds, such as their fluorescence and charge transport characteristics, are key to their performance in OLEDs. The introduction of a tert-butyl group can sometimes enhance the performance of organic electronic materials by influencing their solid-state packing and film-forming properties.

Other Advanced Material Applications

Development of Indazole-Based Catalysts and Ligands

The nitrogen atoms of the indazole ring can act as coordination sites for metal ions, making indazole derivatives potential ligands in coordination chemistry and catalysis.

While there are no specific reports on the use of this compound as a catalyst or ligand, the general principle of using N-heterocycles as ligands is well-established. The steric bulk of the tert-butyl group in this compound could play a significant role in influencing the coordination geometry and catalytic activity of any potential metal complexes.

Precursors for N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic Carbenes (NHCs) are a class of persistent carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts. beilstein-journals.org They are typically generated from precursor salts, such as imidazolium (B1220033) salts, through deprotonation. beilstein-journals.orgnih.gov While the imidazole (B134444) and imidazolium frameworks are the most common for generating stable NHCs, research has expanded to other heterocyclic systems.

The 2H-indazole skeleton, in principle, offers a platform for related reactive species. Research into N-heterocyclic olefins (NHOs), which are formally the methylene (B1212753) adducts of NHCs, has included the synthesis of NHOs from indazolium salts. Deprotonation of 3-methylindazolium salts has been shown to yield these indazole-based NHOs, which exhibit significant nucleophilicity at the exocyclic carbon atom. This reactivity allows them to react with various electrophiles. While distinct from traditional NHCs, these NHOs demonstrate the potential of the indazole core to serve as a precursor to highly reactive and potentially catalytic species. The development of direct pathways from 2H-indazoles like This compound to classical NHCs is not yet a widely documented area, but the underlying heterocyclic structure holds potential for the design of novel carbene-like reagents.

Ligands for Transition Metal Catalysis

The utility of a molecule as a ligand in transition metal catalysis is determined by its ability to coordinate to a metal center and electronically influence its catalytic activity. youtube.com 2H-indazoles are rich in nitrogen atoms with lone pairs of electrons, making them excellent candidates for coordination with transition metals. nih.gov While much of the research has focused on the synthesis of 2H-indazoles using transition metal catalysts, their application as directing ligands is a growing field of interest. rsc.orgrsc.org

In many catalytic C-H functionalization reactions, the 2H-indazole core itself acts as an inherent directing group, coordinating to the metal catalyst (e.g., palladium, rhodium, nickel) to guide the reaction to a specific position on the molecule. rsc.orgacs.org For instance, palladium-catalyzed C-H arylation on water has been reported for the synthesis of 2,3-diaryl indazoles, where the indazole derivative coordinates with the palladium catalyst. nih.gov This interaction, which is fundamental to its own functionalization, underscores the potential of the 2H-indazole scaffold to act as a ligand. Although bespoke catalytic systems where a 2H-indazole molecule serves as the primary, non-sacrificial ligand for a general transformation are less common, the principles of coordination are well-established. The development of metal complexes featuring 2H-indazole ligands for broader catalytic applications remains an active area for future research. nih.gov

Sustainable and Green Chemistry Approaches in Indazole Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use of hazardous substances, have been increasingly applied to the synthesis of heterocyclic compounds like 2H-indazoles. organic-chemistry.org Research has focused on improving the environmental footprint of synthetic routes by minimizing solvent use, employing safer catalytic systems, and utilizing energy-efficient methods. organic-chemistry.orgacs.org

Solvent-Free and Microwave-Assisted Syntheses

Traditional synthetic methods often rely on volatile organic solvents and long reaction times at high temperatures. Modern approaches have sought to overcome these limitations. Microwave-assisted synthesis has emerged as a powerful tool, offering a practical, high-yielding, and scalable method for producing disubstituted 2H-indazoles. This technique significantly reduces reaction times and often improves yields. For example, a one-pot synthesis of 2H-indazoles from a substituted 2-bromobenzaldehyde, an aromatic amine, and sodium azide (B81097) can be efficiently achieved using a copper catalyst under microwave irradiation, demonstrating a sustainable pathway.

Furthermore, efforts to move towards solvent-free conditions have been successful in related heterocyclic syntheses. Sonochemical, one-pot, four-component syntheses of 2H-indazolo[2,1-b]phthalazine-triones have been achieved under solvent-free conditions, showcasing the feasibility of eliminating bulk solvents from the reaction process. These methodologies align with the core tenets of green chemistry by reducing waste and energy consumption.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2H-Indazoles

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Often several hours to days | Typically minutes to a few hours |

| Energy Input | Indirect, slow heating | Direct, rapid heating of polar molecules |

| Yields | Variable, can be lower | Often higher yields |

| Side Reactions | More prevalent due to long heating times | Reduced, leading to purer products |

| Scalability | Can be challenging | Generally scalable |

Environmentally Benign Catalytic Systems

The choice of catalyst and solvent system is critical for developing green synthetic routes. Significant progress has been made in replacing hazardous or expensive catalysts and solvents with more environmentally friendly alternatives for 2H-indazole synthesis.

One notable advancement is the use of heterogeneous copper oxide nanoparticles (CuO-NP) as an efficient catalyst. acs.org These nanoparticles can catalyze the one-pot, three-component synthesis of 2H-indazoles under ligand-free conditions. acs.org A key aspect of this green approach is the use of polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic solvent medium. acs.org Similarly, research has demonstrated the synthesis of 2H-indazoles using copper oxide supported on activated carbon in PEG-400, another green solvent.

Another sustainable strategy involves harnessing visible light to drive reactions. Photocatalytic methods, which can often be performed at room temperature, offer an energy-efficient alternative to thermally driven reactions. acs.org For instance, the direct C3-amidation of 2H-indazoles has been achieved using an inexpensive organic photocatalyst under visible light. acs.org Some reactions can even proceed without any photocatalyst, using an electron donor-acceptor complex mechanism under light irradiation. acs.org Performing reactions in water, the most benign solvent, has also been successfully demonstrated for the direct C-H arylation of 2H-indazoles, further enhancing the green credentials of these synthetic protocols. nih.gov

Table 2: Examples of Green Chemistry Approaches in 2H-Indazole Synthesis

| Method | Catalyst / Conditions | Green Solvent | Key Advantages |

|---|---|---|---|

| Nanocatalysis | Copper(I) oxide nanoparticles (Cu₂O-NP) | Polyethylene Glycol (PEG) | Ligand-free, recyclable solvent, high efficiency. acs.org |

| Heterogeneous Catalysis | CuO supported on activated carbon | PEG-400 | Recyclable catalyst, use of a green solvent. |

| Photoredox Catalysis | Organic photocatalyst (e.g., 4CzIPN) | Acetonitrile (B52724) | Metal-free, room temperature, energy efficient. acs.org |

| Aqueous Synthesis | Palladium catalyst | Water | Eliminates organic solvents, mild conditions. nih.gov |

| Photocatalyst-Free | Visible light irradiation | - | Avoids metal catalysts and complex ligands. acs.org |

Conclusion and Future Research Perspectives on 2 Tert Butyl 4 Methyl 2h Indazole

Synthesis and Reactivity: Current Status and Knowledge Gaps

The synthesis of 2-substituted-2H-indazoles is well-documented, offering several potential routes to 2-tert-butyl-4-methyl-2H-indazole. A common strategy involves the N-alkylation of a pre-formed indazole core. For the target molecule, this would likely commence with 4-methyl-1H-indazole, which can be selectively alkylated at the N2 position using a suitable tert-butylating agent. Methods employing trifluoromethanesulfonic acid or copper(II) triflate as promoters for the reaction of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates could be adapted for this purpose. organic-chemistry.org Another viable approach is a one-pot condensation and Cadogan reductive cyclization, starting from an appropriately substituted o-nitrobenzaldehyde and tert-butylamine. acs.org

The reactivity of the 2H-indazole scaffold is characterized by functionalization at the C3 position and on the benzene (B151609) ring. For this compound, electrophilic substitution reactions, such as nitration, are expected to occur on the benzene ring. The directing effects of the methyl group and the indazole nucleus would likely favor substitution at the C5 or C7 positions. Indeed, studies on the direct nitration of 2H-indazoles have shown that substitution often occurs at the 7-position. rsc.org Furthermore, the C3 position is susceptible to various transformations, including carbamoylation, alkoxylation, and acylation, often proceeding through radical or metal-catalyzed pathways. frontiersin.orgrsc.orgrsc.org However, the specific influence of the 4-methyl and 2-tert-butyl groups on the regioselectivity and efficiency of these reactions remains an open question.

Advancements in Spectroscopic Characterization and Computational Modeling

Predicted Spectroscopic Data:

| Technique | Predicted Observations for this compound |

| ¹H NMR | A singlet for the tert-butyl protons (around 1.8 ppm), a singlet for the methyl protons, and distinct aromatic signals for the protons on the benzene ring. The chemical shifts of the aromatic protons would be influenced by the electron-donating methyl group. |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbon at C4, and distinct signals for the carbons of the indazole core and the benzene ring. |

| Mass Spec | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₆N₂). Fragmentation patterns would likely involve the loss of the tert-butyl group. |

Computational modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for understanding the structural and electronic properties of indazole derivatives. nih.gov Such studies on this compound could provide valuable insights into its molecular geometry, electronic distribution, and the frontier molecular orbitals, which in turn would help in predicting its reactivity and spectroscopic behavior. Mechanistic studies of reactions involving 2H-indazoles have also benefited from computational approaches, elucidating the pathways of complex transformations. escholarship.org

Emerging Areas in Chemical Research Beyond the Compound's Direct Focus

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. nih.gov Indazole-containing compounds have been developed as potent inhibitors of various protein kinases, making them valuable in the development of anticancer agents. rsc.org The structural motifs present in this compound, namely the substituted indazole core, are of significant interest in the design of new therapeutic agents.

Furthermore, the unique electronic properties of the indazole ring have led to its exploration in materials science. The potential for functionalization at multiple positions allows for the fine-tuning of photophysical properties, opening doors for applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The study of this compound could contribute to the fundamental understanding of structure-property relationships in this class of materials.

Strategic Directions for Future Academic Inquiry on this compound

To address the existing knowledge gaps and to fully realize the potential of this compound, future research should be directed towards several key areas:

Definitive Synthesis and Characterization: The development and optimization of a robust and scalable synthetic route to this compound is a primary objective. This should be followed by a thorough spectroscopic characterization using modern techniques (¹H NMR, ¹³C NMR, 2D NMR, HRMS, and IR) to establish a definitive set of reference data.

Systematic Reactivity Studies: A systematic investigation of the reactivity of this compound is crucial. This would involve exploring a range of electrophilic substitution and C-H functionalization reactions to map its chemical behavior and to synthesize a library of novel derivatives.

Computational and Mechanistic Investigations: In-depth computational studies using DFT and other methods should be employed to understand the electronic structure, predict reactivity, and elucidate the mechanisms of its reactions. These theoretical studies would complement experimental findings and provide a deeper understanding of its chemical properties.

Exploration of Biological Activity: Given the prevalence of the indazole scaffold in medicinal chemistry, screening this compound and its derivatives for various biological activities, particularly as kinase inhibitors or in other relevant assays, could uncover potential therapeutic applications.

Investigation of Material Properties: The photophysical properties of this compound should be investigated to assess its potential for applications in materials science. This would involve studying its absorption and emission spectra, quantum yield, and thermal stability.

Q & A

Q. What are the optimal synthetic routes for 2-tert-butyl-4-methyl-2H-indazole, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, refluxing tert-butylphenol derivatives with methyl-substituted indazole precursors in polar aprotic solvents (e.g., DMF) under nitrogen can yield the target compound. Key steps include:

- Step 1 : Condensation of phenylhydrazine and ethyl acetoacetate in acetic acid, refluxed until a thick liquid forms, followed by recrystallization in ethanol (yield: 57%) .

- Step 2 : Purification via silica gel chromatography with dichloromethane/methanol (100:1) to isolate high-purity products .

Contaminants like unreacted intermediates are minimized by optimizing reaction time (12–18 hours) and using sodium metabisulfite as a stabilizing agent .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical:

- 1H/13C NMR : Assign peaks to confirm tert-butyl (δ ~1.27 ppm) and methyl groups (δ ~2.39 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities by analyzing π-π stacking and hydrogen-bonding patterns in the crystal lattice .

- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns.

Q. What reaction conditions influence the stability and reactivity of this compound?

- Methodological Answer : Reactivity is sensitive to:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the indazole core .

- Temperature : Reactions above 100°C risk decomposition; controlled heating (80–120°C) under nitrogen improves yield .

- Steric effects : The tert-butyl group hinders electrophilic attack at the 2-position, directing reactions to the 4-methyl site .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be systematically resolved?

- Methodological Answer : Contradictions arise from variability in assay conditions or impurities. Mitigation strategies include:

- Reproducibility checks : Replicate experiments using standardized protocols (e.g., fixed cell lines or enzyme concentrations).

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent residues (e.g., DMF) that may inhibit biological activity .

- Purity validation : Use HPLC-MS to confirm compound integrity before biological testing .

Q. What mechanistic approaches elucidate the role of the tert-butyl group in modulating pharmacological properties?

- Methodological Answer : Comparative studies using analogs (e.g., methyl vs. ethyl substituents) combined with:

Q. Which computational methods predict the regioselectivity of this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electron density distributions:

- HOMO-LUMO analysis : Identifies nucleophilic/electrophilic sites. For example, the 4-methyl group’s higher electron density directs electrophilic attack .

- Molecular dynamics : Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction pathways .

Q. How can structural modifications enhance the compound’s stability under physiological conditions?

- Methodological Answer : Stability studies guided by:

- pH-dependent degradation assays : Test hydrolytic resistance at pH 1–10; esterification of labile groups improves gastric stability .

- Accelerated aging : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via TLC .

- Protective groups : Introduce acetyl or benzyl groups to shield reactive sites .

Q. What strategies correlate crystallographic data with spectroscopic results to resolve structural ambiguities?

- Methodological Answer : Integrate multiple techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.